molecular formula C8H8BrN3O B15277236 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine

Katalognummer: B15277236
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: MVNPWMAHTQDYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both furan and imidazole rings. The presence of a bromine atom on the furan ring and an amine group on the imidazole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine in a suitable solvent such as dichloromethane.

    Formation of the Imidazole Ring: The brominated furan is then reacted with an appropriate imidazole precursor under conditions that promote the formation of the imidazole ring.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various carbonyl-containing derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Aldehydes, ketones, and carboxylic acids.

    Reduction Products: Dehalogenated derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine is unique due to the combination of the brominated furan ring and the imidazole ring with an amine group. This unique structure allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research.

Eigenschaften

Molekularformel

C8H8BrN3O

Molekulargewicht

242.07 g/mol

IUPAC-Name

1-[(5-bromofuran-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3O/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI-Schlüssel

MVNPWMAHTQDYMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=N1)N)CC2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.